molecular formula C20H16Cl2FN3O2 B11075949 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No.: B11075949
M. Wt: 420.3 g/mol
InChI Key: TXHRYVAYLONMQQ-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic compound that belongs to the class of pyrazolopyrrolopyrazole derivatives

Preparation Methods

The synthesis of 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves multiple steps, including the assembly of the pyrazolopyrrolopyrazole core and the introduction of the dichlorophenyl and fluorophenyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl and fluorophenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione include other pyrazolopyrrolopyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of dichlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H16Cl2FN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C20H16Cl2FN3O2/c21-14-7-6-13(10-15(14)22)26-19(27)16-17(11-2-4-12(23)5-3-11)24-8-1-9-25(24)18(16)20(26)28/h2-7,10,16-18H,1,8-9H2

InChI Key

TXHRYVAYLONMQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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